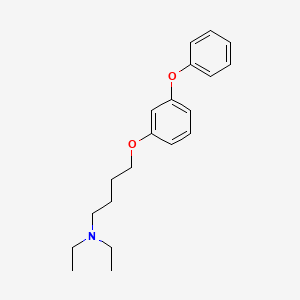
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine, also known as WB4101, is a selective antagonist of the α1-adrenergic receptor. This compound has been widely used in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes.
Mechanism of Action
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine selectively binds to and inhibits the activity of α1-adrenergic receptors, which are G protein-coupled receptors that are widely distributed throughout the body. There are three subtypes of α1-adrenergic receptors (α1A, α1B, and α1D), and this compound has been shown to be a selective antagonist of the α1A subtype. By inhibiting the activity of α1-adrenergic receptors, this compound can block the effects of the endogenous ligands norepinephrine and epinephrine, which normally activate these receptors and stimulate various physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific tissue or organ system being studied. In general, however, this compound has been shown to reduce smooth muscle contraction, lower blood pressure, and decrease cardiac contractility. These effects are consistent with the known functions of α1-adrenergic receptors in these tissues. In addition, this compound has been shown to inhibit the growth and proliferation of prostate cancer cells, suggesting a potential therapeutic use for this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine in lab experiments is its selectivity for the α1A subtype of α1-adrenergic receptors. This allows researchers to specifically target this receptor subtype and study its effects without interfering with the activity of other receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other α1-adrenergic receptor antagonists. This can make it more difficult to achieve complete inhibition of receptor activity at lower concentrations of the compound.
Future Directions
There are several future directions for research on N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine. One area of interest is the use of this compound as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the investigation of the role of α1-adrenergic receptors in the development and progression of cancer, and the potential use of this compound as a cancer therapy. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on different tissues and organ systems.
Synthesis Methods
The synthesis of N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine involves several steps, starting with the reaction of 3-phenoxyphenol with ethyl bromoacetate to form ethyl 3-phenoxyphenylacetate. This intermediate is then reacted with diethylamine to form this compound. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine has been used extensively in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes. For example, it has been used to study the effects of α1-adrenergic receptor antagonism on blood pressure regulation, cardiac function, and smooth muscle contraction. In addition, this compound has been used to investigate the role of α1-adrenergic receptors in the development and progression of certain diseases, such as hypertension and prostate cancer.
properties
IUPAC Name |
N,N-diethyl-4-(3-phenoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-21(4-2)15-8-9-16-22-19-13-10-14-20(17-19)23-18-11-6-5-7-12-18/h5-7,10-14,17H,3-4,8-9,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNPUVJSSSNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)


![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)
![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)